molecular formula C14H19NO5 B1680756 Sanfetrinem CAS No. 156769-21-0

Sanfetrinem

货号: B1680756
CAS 编号: 156769-21-0
分子量: 281.30 g/mol
InChI 键: ICFDDEJRXZSWTA-KJFVXYAMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

三环菲妥林是一种新型的三环β-内酰胺类化合物,由葛兰素史克公司在 20 世纪 90 年代开发 该化合物在治疗细菌感染方面显示出巨大的潜力,特别是结核病,因为它对革兰氏阴性菌和革兰氏阳性菌都具有广谱抗菌活性 .

准备方法

合成路线和反应条件

三环菲妥林的合成涉及几个关键步骤。一种值得注意的方法包括在四氯化锡和叔胺碱(例如二异丙基乙胺)存在下,(2S)-2-甲氧基环己酮与 4-乙酰氧基氮杂环丁酮反应。 该反应以高产率和非对映选择性生成关键中间体,酮氮杂环丁酮 .

工业生产方法

三环菲妥林的工业生产通常涉及使用优化的反应条件的大规模合成,以确保高产率和纯度。 该过程可能包括维蒂希反应、米氏反应、狄克曼反应和钯催化的氢解等步骤 .

化学反应分析

反应类型

三环菲妥林会发生各种化学反应,包括:

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及碳载钯等各种催化剂。 反应条件可能因所需产物而异,但通常涉及受控的温度和 pH 值 .

主要产物

从这些反应形成的主要产物包括具有改变的抗菌特性的三环菲妥林的各种衍生物。 这些衍生物可以进一步研究,以用于治疗不同的细菌感染 .

科学研究应用

Antibacterial Efficacy

In Vivo Studies
Sanfetrinem cilexetil has demonstrated significant antibacterial activity in various murine models. Research indicates that it effectively protects against infections caused by Staphylococcus aureus, Streptococcus pyogenes, and Escherichia coli. In comparative studies, this compound cilexetil was found to be more effective than cefdinir and amoxicillin, with a lower effective dose required to achieve significant bacterial reduction in infected mice .

Key Findings:

  • Murine Septicemia: this compound cilexetil showed potent efficacy against experimental murine septicemia, outperforming traditional antibiotics.
  • Respiratory Infections: In models of respiratory infections caused by penicillin-susceptible and penicillin-resistant S. pneumoniae, it was notably more effective than amoxicillin .
Pathogen ED50 (mg/kg) Comparison
Staphylococcus aureus0.094.6 to 9.8 times more effective than cefdinir
Streptococcus pyogenes0.081.8 to 112.4 times more effective than amoxicillin
Escherichia coli0.28

Tuberculosis Treatment

Recent studies have focused on the potential of this compound for repurposing as a treatment for tuberculosis, particularly against Mycobacterium tuberculosis. In screening over 2,000 beta-lactams, this compound was identified as the most active compound against intracellular M. tuberculosis strains, including multidrug-resistant variants .

Research Highlights:

  • Intracellular Activity: this compound exhibits rapid bactericidal activity against M. tuberculosis, with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against the H37Rv strain and up to 1-4 μg/mL against clinical isolates .
  • Synergistic Effects: It shows strong synergistic interactions with other antitubercular agents like amoxicillin and rifampicin, enhancing its therapeutic potential .

Clinical Trials and Future Directions

Currently, this compound cilexetil is undergoing Phase 2a clinical trials aimed at evaluating its efficacy in treating tuberculosis in South Africa. The drug's ability to penetrate macrophages and target intracellular bacteria positions it as a promising candidate in the fight against this global health challenge .

Clinical Trial Insights:

  • The ongoing trials are assessing the effectiveness of this compound compared to existing treatments for tuberculosis.
  • Preliminary results indicate that it may offer a viable oral alternative to intravenous treatments currently used for severe cases of tuberculosis.

作用机制

三环菲妥林通过抑制细菌青霉素结合蛋白(PBPs)发挥作用,青霉素结合蛋白对细胞壁合成至关重要。这种抑制导致细菌细胞壁形成的破坏,最终导致细胞裂解和死亡。 该化合物的三环结构增强了其与 PBPs 结合的能力,使其对多种细菌菌株高度有效 .

相似化合物的比较

类似化合物

独特性

三环菲妥林的独特性在于它的口服生物利用度和强大的细胞内活性,使其成为治疗需要口服给药的感染的很有希望的候选药物。 它的三环结构还提供了比其他 β-内酰胺类抗生素更高的稳定性和功效 .

生物活性

Sanfetrinem, specifically in its prodrug form this compound cilexetil, is a novel tricyclic β-lactam antibiotic that has garnered attention for its potent antibacterial properties, particularly against various strains of bacteria, including those resistant to conventional treatments. This article delves into the biological activity of this compound, highlighting its efficacy in preclinical and clinical studies, mechanisms of action, and potential applications in treating infections such as tuberculosis.

Overview of this compound

This compound is part of a new class of antibiotics known as trinems. It exhibits high stability against β-lactamases, enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. The compound has shown promise in treating infections caused by both gram-positive and gram-negative bacteria, including penicillin-resistant strains of Streptococcus pneumoniae.

Efficacy Against Bacterial Infections

In a study comparing this compound cilexetil with cefdinir and amoxicillin, it was found to be significantly more effective in protecting mice from infections caused by Staphylococcus aureus, Streptococcus pyogenes, and Escherichia coli. The results indicated that this compound cilexetil had a 50% effective dose (ED50) of 0.18 mg/kg against respiratory infections caused by penicillin-susceptible S. pneumoniae, which was 1.6 times more effective than amoxicillin .

Table 1: Comparative Efficacy of this compound Cilexetil

Bacterial StrainED50 (mg/kg)Comparison with Amoxicillin
PSSP0.181.6 times more effective
PRSPN/AMore effective

This compound's mechanism involves inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), which are crucial for maintaining the integrity of the bacterial cell wall. This action leads to cell lysis and death, particularly effective against rapidly dividing bacteria.

Activity Against Mycobacterium tuberculosis

Recent research has highlighted this compound's potential in treating tuberculosis (TB). In vitro studies demonstrated that this compound cilexetil exhibits strong bactericidal activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The minimal inhibitory concentration (MIC) for this compound against Mtb was found to be as low as 0.5 μg/mL .

Case Studies and Clinical Trials

  • Phase 2A Clinical Trial : A clinical trial investigating this compound cilexetil for pulmonary TB showed promising early bactericidal activity and safety profiles .
  • Animal Models : In murine models, treatment with this compound resulted in significant reductions in bacterial loads in lungs infected with Mtb, demonstrating its potential as an effective treatment option .

Table 2: Efficacy of this compound Against Mtb

Strain TypeMIC (μg/mL)Notes
Drug-Susceptible0.5Effective in vitro
MDR/XDR1-4Effective against resistant strains

Pharmacokinetics and Safety Profile

This compound cilexetil displays favorable pharmacokinetic properties, including good oral bioavailability and distribution in tissues. Studies indicate that it does not induce micronuclei in rat bone marrow cells or cause DNA damage when administered correctly . However, caution is advised as genotoxic effects were observed in cells lacking carboxylesterase activity .

属性

CAS 编号

156769-21-0

分子式

C14H19NO5

分子量

281.30 g/mol

IUPAC 名称

(1S,5S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid

InChI

InChI=1S/C14H19NO5/c1-6(16)9-11-7-4-3-5-8(20-2)10(7)12(14(18)19)15(11)13(9)17/h6-9,11,16H,3-5H2,1-2H3,(H,18,19)/t6-,7+,8+,9-,11-/m1/s1

InChI 键

ICFDDEJRXZSWTA-KJFVXYAMSA-N

SMILES

CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)O)OC)O

手性 SMILES

C[C@H]([C@@H]1[C@H]2[C@H]3CCC[C@@H](C3=C(N2C1=O)C(=O)O)OC)O

规范 SMILES

CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)O)OC)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

GV 118819X
GV-118819X
GV118819X
sanfetrinem

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sanfetrinem
Reactant of Route 2
Reactant of Route 2
Sanfetrinem
Reactant of Route 3
Sanfetrinem
Reactant of Route 4
Sanfetrinem
Reactant of Route 5
Reactant of Route 5
Sanfetrinem
Reactant of Route 6
Sanfetrinem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。